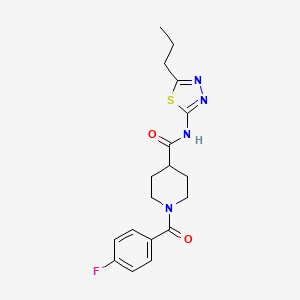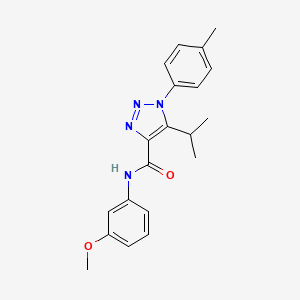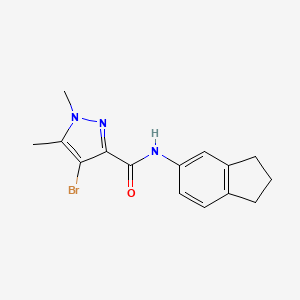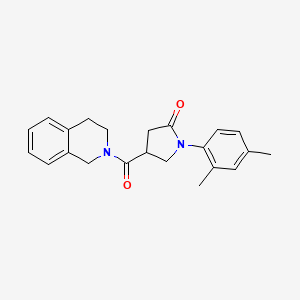![molecular formula C15H19N3O2 B4875449 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide](/img/structure/B4875449.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide is a synthetic organic compound that features an imidazole ring linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide typically involves the following steps:
Formation of the Imidazole Intermediate: The imidazole ring is synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Alkylation: The imidazole intermediate is then alkylated with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Amidation: The final step involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The imidazole ring can be reduced to an imidazoline under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium iodide in acetone for halogenation, or ammonia in ethanol for amination.
Major Products
Oxidation: 4-hydroxy-3-methylbenzamide derivative.
Reduction: N-[3-(1H-imidazolin-1-yl)propyl]-4-methoxy-3-methylbenzamide.
Substitution: N-[3-(1H-imidazol-1-yl)propyl]-4-chloro-3-methylbenzamide (for halogenation).
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-4-hydroxy-3-methylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[3-(1H-imidazol-1-yl)propyl]-4-chloro-3-methylbenzamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide is unique due to the presence of both an imidazole ring and a methoxy-substituted benzamide moiety. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and potential biological activity.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12-10-13(4-5-14(12)20-2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPUTRJCEQLHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4875381.png)
![1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B4875391.png)
![2-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate](/img/structure/B4875396.png)
![DIMETHYL 5-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B4875405.png)
![2-{2-[(3,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4875409.png)
![ethyl 2-{[(5-acetyl-3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4875420.png)
![2-(3-chlorophenyl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4875431.png)
![N-(3-chloro-4-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4875437.png)


![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![methyl N-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B4875472.png)

